N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide
Description
The compound N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide is a structurally complex sulfonamide derivative featuring a 1,3-oxazinan ring substituted with a 3,4-dimethoxybenzenesulfonyl group and an ethanediamide side chain. Its molecular architecture comprises:
- 1,3-Oxazinan Ring: A six-membered heterocyclic ring containing oxygen and nitrogen atoms.
- 3,4-Dimethoxybenzenesulfonyl Group: A sulfonyl moiety with electron-donating methoxy substituents at the 3- and 4-positions of the benzene ring, likely enhancing steric bulk and modulating electronic properties .
- Ethanediamide Side Chain: An N-propyl-substituted ethanediamide group, which may influence solubility and intermolecular interactions.
Properties
IUPAC Name |
N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-propyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O7S/c1-4-8-19-17(22)18(23)20-12-16-21(9-5-10-28-16)29(24,25)13-6-7-14(26-2)15(11-13)27-3/h6-7,11,16H,4-5,8-10,12H2,1-3H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPUVJAXYIFCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide typically involves multiple steps. One common route starts with the preparation of 3,4-dimethoxybenzenesulfonyl chloride, which is then reacted with an oxazinan derivative to form the intermediate compound. This intermediate is further reacted with N-propylethanediamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents to facilitate the process .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism by which N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide (), a structurally related sulfonamide derivative.
Key Observations :
- The N-propyl vs. N-isobutyl chains may alter solubility; branched chains (isobutyl) typically enhance lipophilicity, which could improve membrane permeability in the analog .
Challenges and Opportunities
- Synthetic Complexity : Introducing the 3,4-dimethoxy group requires precise control to avoid side reactions, as seen in ’s azide substitution methodology .
- Structure-Activity Relationship (SAR) : Modifying the sulfonyl substituent and alkyl chain could optimize target affinity or pharmacokinetics, as demonstrated in ’s pyrazolo-pyrimidinyl derivatives .
Biological Activity
N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C19H30N4O7S
- Molecular Weight : Approximately 491.6 g/mol
- Functional Groups : The compound features a sulfonyl group, an oxazinan ring, and an ethanediamide backbone, indicating diverse chemical reactivity and potential interactions with biological systems.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Sulfonyl Group | Enhances interaction with biological targets |
| Oxazinan Ring | Provides structural stability |
| Ethanediamide Backbone | Contributes to solubility and bioavailability |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor functions.
Interaction Studies
Research has indicated that this compound may exhibit significant binding affinity to specific biological receptors. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed to quantitatively assess these interactions. Understanding these interactions can provide insights into its therapeutic applications.
Case Studies
- Anticancer Activity : A study investigated the compound's potential as an anticancer agent by evaluating its effects on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that the compound may serve as a lead for developing new anticancer therapies.
- Anti-inflammatory Effects : Another study explored the anti-inflammatory properties of the compound in animal models. It demonstrated a reduction in inflammatory markers, indicating potential use in treating inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Dose-dependent inhibition of cancer cell growth | |
| Anti-inflammatory | Reduction in inflammatory markers in vivo |
In Vitro Studies
In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
In Vivo Studies
In vivo experiments further support the compound's potential therapeutic applications. Animal models treated with this compound exhibited significant tumor regression compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
